molecular formula C13H14N2O B14871392 4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one

4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one

Cat. No.: B14871392
M. Wt: 214.26 g/mol
InChI Key: PFYLJJUSQDMMNR-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety attached to a pyrrolidinone ring, making it a unique structure with potential biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield corresponding alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The indole moiety is known to interact with various biological targets, including kinases and receptors, which can modulate signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one is unique due to its combination of an indole moiety with a pyrrolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one

InChI

InChI=1S/C13H14N2O/c1-13(6-12(16)15-8-13)10-7-14-11-5-3-2-4-9(10)11/h2-5,7,14H,6,8H2,1H3,(H,15,16)

InChI Key

PFYLJJUSQDMMNR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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